Tri(t-butoxycarbonylethoxymethyl) ethanol

Descripción general

Descripción

Tri(t-butoxycarbonylethoxymethyl) ethanol is an alkyl/ether-based PROTAC linker. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tri(t-butoxycarbonylethoxymethyl) ethanol is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The hydroxyl group in the compound can react to further derivatize the compound, and the t-butyl groups can be deprotected under acidic conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar protection and deprotection strategies. The compound is typically produced in reagent grade for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

Tri(t-butoxycarbonylethoxymethyl) ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of PROTACs and other bioactive molecules .

Aplicaciones Científicas De Investigación

Tri(t-butoxycarbonylethoxymethyl) ethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

Biology: Employed in the development of targeted therapies for diseases by selectively degrading disease-causing proteins.

Medicine: Potential use in drug discovery and development, particularly in creating targeted therapies for cancer and other diseases.

Industry: Utilized in the production of specialized chemicals and materials for research and development

Mecanismo De Acción

Tri(t-butoxycarbonylethoxymethyl) ethanol functions as a PROTAC linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Comparación Con Compuestos Similares

Similar Compounds

- Tri(t-butoxycarbonylethoxymethyl) methanol

- Tri(t-butoxycarbonylethoxymethyl) propanol

- Tri(t-butoxycarbonylethoxymethyl) butanol

Uniqueness

Tri(t-butoxycarbonylethoxymethyl) ethanol is unique due to its specific structure, which includes a branched PEG linker with a hydroxyl group and three t-butyl protecting groups. This structure allows for versatile chemical modifications and makes it particularly suitable for use in the synthesis of PROTACs .

Actividad Biológica

Tri(t-butoxycarbonylethoxymethyl) ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to delve into its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a functionalized alcohol derivative characterized by the presence of three t-butoxycarbonyl (Boc) groups. The Boc groups are known for their role in protecting amine functionalities during chemical reactions, which can influence the compound's biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an agonist at certain receptor sites, similar to other compounds that exhibit GABAergic activity. The mechanism involves modulation of neurotransmitter systems, particularly through GABA A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.

Biological Activity Data

A summary of key biological activities observed for this compound is presented in the following table:

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound:

- Antimicrobial Activity : A study on related compounds demonstrated significant antimicrobial effects against resistant strains such as Staphylococcus aureus MRSA, with minimum inhibitory concentration (MIC) values as low as 0.0338 mg/mL. This suggests potential applications in developing new antimicrobial agents .

- Antioxidant Properties : The antioxidant capacity was assessed using various assays, including DPPH and FRAP methods. The compound exhibited significant radical scavenging activity, indicating its potential utility in therapeutic applications aimed at oxidative stress-related conditions .

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis : Various synthetic routes have been explored to enhance the yield and purity of this compound. Metal-catalyzed reactions have shown promise in producing high-yield derivatives with preserved biological activity .

- Biochemical Analysis : Comprehensive biochemical analyses have revealed that the compound's activity may be influenced by its structural modifications. For instance, variations in the Boc groups can alter receptor affinity and selectivity .

Propiedades

IUPAC Name |

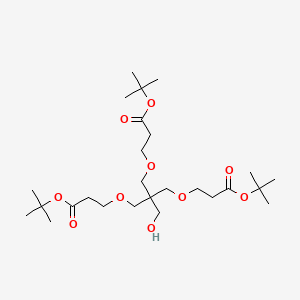

tert-butyl 3-[2-(hydroxymethyl)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O10/c1-23(2,3)34-20(28)10-13-31-17-26(16-27,18-32-14-11-21(29)35-24(4,5)6)19-33-15-12-22(30)36-25(7,8)9/h27H,10-19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGDIZFVGPDHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.